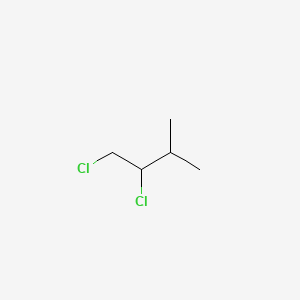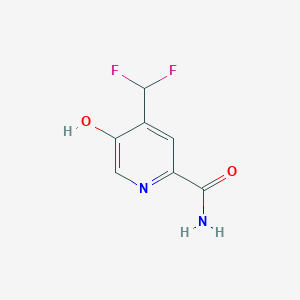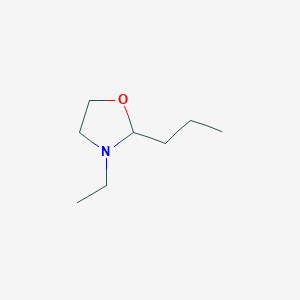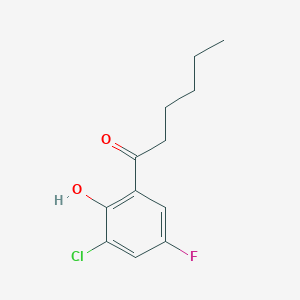
1,2-Dichloro-3-methylbutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dichloro-3-methylbutane is an organic compound with the molecular formula C5H10Cl2. It is a chlorinated derivative of butane, characterized by the presence of two chlorine atoms and a methyl group attached to the butane backbone. This compound is of interest in various chemical research and industrial applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions: 1,2-Dichloro-3-methylbutane can be synthesized through the chlorination of 3-methylbutane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution of hydrogen atoms with chlorine atoms on the butane backbone. The reaction conditions include:
Temperature: Room temperature to slightly elevated temperatures.
Catalyst: Ultraviolet light or radical initiators such as benzoyl peroxide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Continuous flow reactors to ensure efficient mixing and reaction control.
Purification: Distillation and recrystallization techniques to obtain high-purity this compound.
化学反应分析
Types of Reactions: 1,2-Dichloro-3-methylbutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products:
Substitution Reactions: Formation of alcohols or amines depending on the nucleophile used.
Elimination Reactions: Formation of alkenes such as 3-methyl-1-butene.
科学研究应用
1,2-Dichloro-3-methylbutane finds applications in various scientific research fields, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in studying reaction mechanisms.
Biology: Investigated for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
作用机制
The mechanism of action of 1,2-Dichloro-3-methylbutane involves its interaction with nucleophiles and bases. The chlorine atoms act as leaving groups, allowing for substitution and elimination reactions. The molecular targets and pathways involved include:
Nucleophilic Substitution: The chlorine atoms are replaced by nucleophiles, forming new chemical bonds.
Elimination: The removal of hydrogen and chlorine atoms leads to the formation of double bonds in the resulting alkenes.
相似化合物的比较
1,2-Dichloro-3-methylbutane can be compared with other similar compounds such as:
1,2-Dichloro-2-methylbutane: Similar structure but with different substitution patterns, leading to different reactivity and applications.
1,3-Dichloro-2-methylbutane: Another chlorinated butane derivative with distinct chemical properties and uses.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it undergoes. This makes it a valuable compound for studying reaction mechanisms and for use in various industrial applications.
属性
CAS 编号 |
600-10-2 |
|---|---|
分子式 |
C5H10Cl2 |
分子量 |
141.04 g/mol |
IUPAC 名称 |
1,2-dichloro-3-methylbutane |
InChI |
InChI=1S/C5H10Cl2/c1-4(2)5(7)3-6/h4-5H,3H2,1-2H3 |
InChI 键 |
FZGIQPIBNIFFDG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(CCl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(2-Chlorocyclohex-2-en-1-yl)oxy]ethanol](/img/structure/B14747802.png)

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-methylsulfanylpurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B14747824.png)




![[1-[(1-hydroxy-2-oxoazepan-3-yl)amino]-2-methyl-1-oxopentan-3-yl] 2-[[2-(2-hydroxy-6-methylphenyl)-4,5-dihydro-1,3-oxazole-4-carbonyl]amino]-6-[hydroxy-[(E)-octadec-2-enoyl]amino]hexanoate](/img/structure/B14747863.png)
![1-[Bis(aziridin-1-yl)phosphoryl]-3-cyclohexylurea](/img/structure/B14747868.png)
![Benzo[e][1]benzothiopyrano[4,3-b]indole](/img/structure/B14747870.png)
![[3-(3-Acetyl-6-nitro-carbazol-9-yl)-propyl]-phosphonic acid diethyl ester](/img/structure/B14747876.png)

